molecular formula C28H50O3 B14429679 2-Propanol, 1-(octadecyloxy)-3-(phenylmethoxy)-, (S)- CAS No. 83526-57-2

2-Propanol, 1-(octadecyloxy)-3-(phenylmethoxy)-, (S)-

Cat. No.: B14429679
CAS No.: 83526-57-2
M. Wt: 434.7 g/mol
InChI Key: RURLGCJHIQXITB-NDEPHWFRSA-N
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Description

2-Propanol, 1-(octadecyloxy)-3-(phenylmethoxy)-, (S)- is a complex organic compound with a unique structure that includes both long-chain alkyl and aromatic ether groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-(octadecyloxy)-3-(phenylmethoxy)-, (S)- typically involves the reaction of 2-propanol with octadecyloxy and phenylmethoxy groups under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the correct stereochemistry of the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-(octadecyloxy)-3-(phenylmethoxy)-, (S)- can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The aromatic ether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives.

Scientific Research Applications

2-Propanol, 1-(octadecyloxy)-3-(phenylmethoxy)-, (S)- has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-(octadecyloxy)-3-(phenylmethoxy)-, (S)- involves its interaction with molecular targets such as enzymes and cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Additionally, its aromatic ether group may interact with specific proteins or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Propanol, 1-(octadecyloxy)-: Lacks the phenylmethoxy group, resulting in different chemical properties and applications.

    2-Propanol, 1-(phenylmethoxy)-: Lacks the octadecyloxy group, affecting its amphiphilic nature and interactions with biological membranes.

    2-Propanol, 1-(octadecyloxy)-3-(phenylmethoxy)-, ®-: The ®-enantiomer of the compound, which may have different biological activities and interactions compared to the (S)-enantiomer.

Uniqueness

2-Propanol, 1-(octadecyloxy)-3-(phenylmethoxy)-, (S)- is unique due to its specific combination of long-chain alkyl and aromatic ether groups, as well as its stereochemistry. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

83526-57-2

Molecular Formula

C28H50O3

Molecular Weight

434.7 g/mol

IUPAC Name

(2S)-1-octadecoxy-3-phenylmethoxypropan-2-ol

InChI

InChI=1S/C28H50O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-30-25-28(29)26-31-24-27-21-18-17-19-22-27/h17-19,21-22,28-29H,2-16,20,23-26H2,1H3/t28-/m0/s1

InChI Key

RURLGCJHIQXITB-NDEPHWFRSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@@H](COCC1=CC=CC=C1)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COCC1=CC=CC=C1)O

Origin of Product

United States

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